methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate
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Overview
Description
Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate is a complex organic compound that features a 1,2,4-triazole ring, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate typically involves multiple steps. One common method starts with the preparation of 3-amino-1H-1,2,4-triazole, which is then reacted with various reagents to introduce the sulfanyl and acetyl groups. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amino group .
Scientific Research Applications
Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-1,2,4-triazole: Shares the triazole ring but lacks the sulfanyl and acetyl groups.
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the phenyl group.
Uniqueness
Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15N5O3S |
---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15N5O3S/c1-21-11(20)10(8-5-3-2-4-6-8)15-9(19)7-22-13-16-12(14)17-18-13/h2-6,10H,7H2,1H3,(H,15,19)(H3,14,16,17,18) |
InChI Key |
BNPMBDFHGNGRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
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